molecular formula C22H20O2 B8247032 (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol

Cat. No.: B8247032
M. Wt: 316.4 g/mol
InChI Key: JRAPAWFDOQVLLC-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a 1,2-diphenylbut-1-en-1-yl group. Phenolic compounds are known for their diverse chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is efficient and scalable, allowing for the production of substituted phenols in high yields without the need for chromatographic purification.

Another method involves nucleophilic aromatic substitution of aryl halides. This reaction requires the presence of strongly electron-attracting groups such as NO₂ in the ortho or para positions, and the use of strongly basic nucleophilic reagents . The reaction conditions typically involve elevated temperatures and the use of solvents such as ethanol.

Industrial Production Methods

Industrial production of phenolic compounds, including this compound, often involves the oxidation of cumene or the hydrolysis of diazo compounds . These methods are well-established and allow for the large-scale production of phenols with high efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, silver oxide

    Reduction: Sodium borohydride

    Electrophilic Substitution: Nitric acid (for nitration), bromine water (for bromination)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Nitro-phenols, bromo-phenols

Comparison with Similar Compounds

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol can be compared with other phenolic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds.

Properties

IUPAC Name

4-[(E)-4-hydroxy-1,2-diphenylbut-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAPAWFDOQVLLC-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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